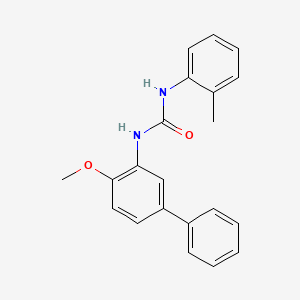![molecular formula C14H16FNO3 B4898052 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4898052.png)
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as FL118, is a novel anticancer agent that has been developed in recent years. It is a small molecule inhibitor that has shown promising results in preclinical studies.
Wirkmechanismus
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid works by inhibiting the function of multiple proteins that are involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of MDM2, a protein that is overexpressed in many types of cancer and is involved in the degradation of the tumor suppressor protein p53. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid also inhibits the activity of survivin, a protein that is overexpressed in many types of cancer and is involved in the inhibition of apoptosis.
Biochemical and Physiological Effects:
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the normal functioning of cells. It has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is its potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy agents. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to be effective in animal models of cancer, which is an important step in the development of anticancer agents. One of the limitations of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid is its low overall yield in the synthesis process, which can make it difficult to produce large quantities of the compound for use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the development of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid as an anticancer agent. One potential direction is the development of new synthetic methods that can increase the overall yield of the compound. Another potential direction is the development of new formulations of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid that can improve its pharmacokinetic properties and increase its bioavailability. Finally, further preclinical and clinical studies are needed to fully understand the potential of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid as an anticancer agent and to determine its optimal use in the treatment of cancer.
Synthesemethoden
The synthesis of 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid involves a series of chemical reactions that result in the formation of the final product. The starting material is 2-fluoroaniline, which undergoes a reaction with cyclohexanone to form 2-{[(2-fluorophenyl)amino]cyclohexyl}ketone. This intermediate is then reacted with phosgene to form 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has been extensively studied in preclinical models of cancer. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy agents. 2-{[(2-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNKCRIJIUDDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)
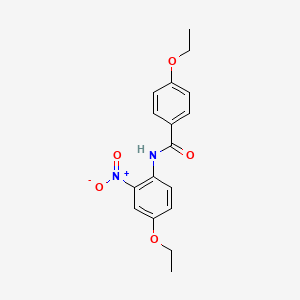
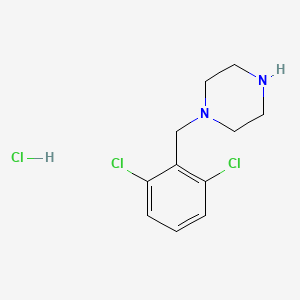
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4898003.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![5-imino-6-[2-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4898008.png)
![ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)
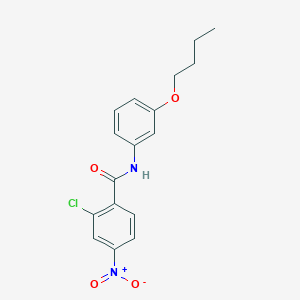
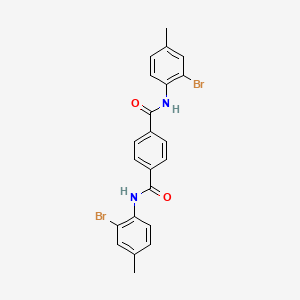
![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)
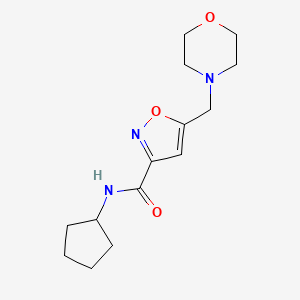
![2-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4898067.png)
